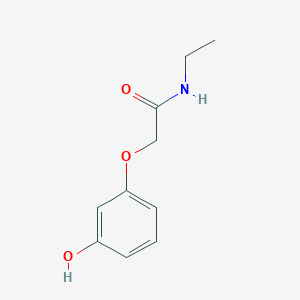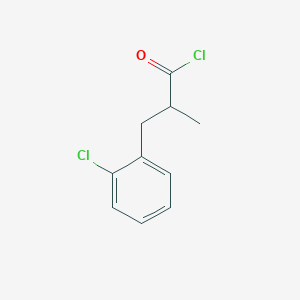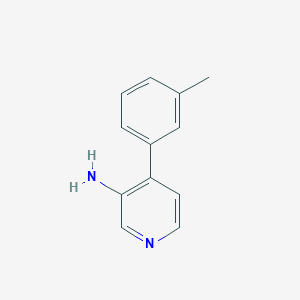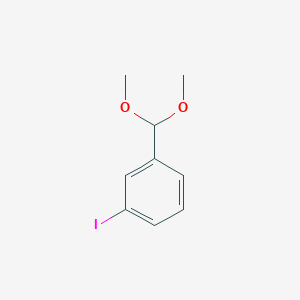
Methyl 3-(benzyloxy)-5-chlorothiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(benzyloxy)-5-chlorothiophene-2-carboxylate is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds This compound is characterized by the presence of a benzyloxy group at the third position, a chlorine atom at the fifth position, and a carboxylate ester group at the second position of the thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(benzyloxy)-5-chlorothiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyloxy halide reacts with a thiophene derivative.
Esterification: The carboxylate ester group can be introduced through esterification of the carboxylic acid derivative of thiophene using methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like sodium amide or thiolates can be used under basic conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(benzyloxy)-5-chlorothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Methyl 3-(benzyloxy)-5-chlorothiophene-2-carboxylate depends on its interaction with molecular targets such as enzymes or receptors. The benzyloxy group can participate in hydrogen bonding or hydrophobic interactions, while the chlorine atom can enhance binding affinity through halogen bonding. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative that can interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(benzyloxy)-5-bromothiophene-2-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Methyl 3-(benzyloxy)-5-fluorothiophene-2-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
Methyl 3-(benzyloxy)-5-iodothiophene-2-carboxylate: Similar structure but with an iodine atom instead of chlorine.
Uniqueness: Methyl 3-(benzyloxy)-5-chlorothiophene-2-carboxylate is unique due to the specific electronic and steric effects imparted by the chlorine atom, which can influence its reactivity and binding properties compared to its bromine, fluorine, and iodine analogs.
Eigenschaften
Molekularformel |
C13H11ClO3S |
|---|---|
Molekulargewicht |
282.74 g/mol |
IUPAC-Name |
methyl 5-chloro-3-phenylmethoxythiophene-2-carboxylate |
InChI |
InChI=1S/C13H11ClO3S/c1-16-13(15)12-10(7-11(14)18-12)17-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
InChI-Schlüssel |
AMAAFPZICPRULI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(S1)Cl)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(3-methylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B12070418.png)


![2-[1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]thiazole-4-carboxylic acid](/img/structure/B12070448.png)
![ethyl N-[(2-bromophenyl)methyl]-N-methylcarbamate](/img/structure/B12070458.png)







